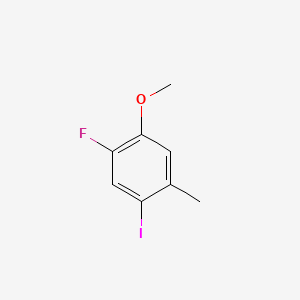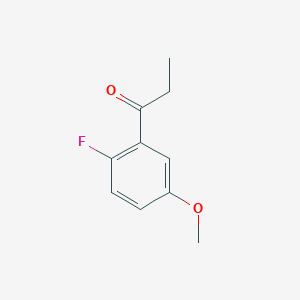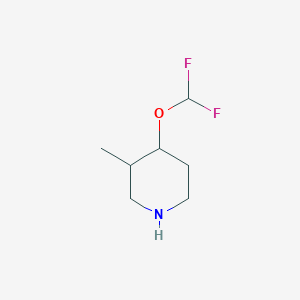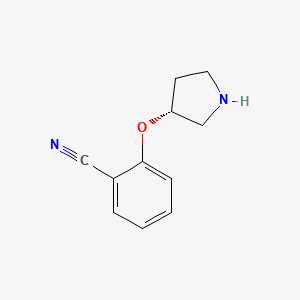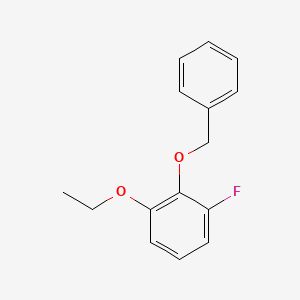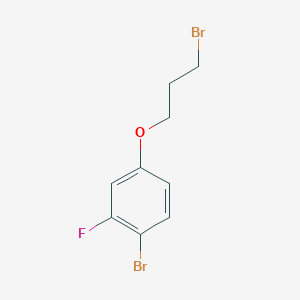
1-Bromo-4-(3-bromopropoxy)-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(3-bromopropoxy)-2-fluorobenzene is a chemical compound with the molecular formula C9H9Br2FO It is a halogenated aromatic compound, which means it contains a benzene ring substituted with halogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(3-bromopropoxy)-2-fluorobenzene typically involves the reaction of 1-bromo-4-fluorobenzene with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-(3-bromopropoxy)-2-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, forming the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include the corresponding hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(3-bromopropoxy)-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(3-bromopropoxy)-2-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-4-(3-bromopropoxy)benzene
- 1-Bromo-4-(3-bromopropoxy)-2-fluoro-5-nitrobenzene
- 1-(3-Bromopropoxy)-4-fluorobenzene
Uniqueness
1-Bromo-4-(3-bromopropoxy)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and properties compared to similar compounds. The combination of these halogens can influence the compound’s electronic properties, making it valuable for specific applications in organic synthesis and material science .
Eigenschaften
Molekularformel |
C9H9Br2FO |
|---|---|
Molekulargewicht |
311.97 g/mol |
IUPAC-Name |
1-bromo-4-(3-bromopropoxy)-2-fluorobenzene |
InChI |
InChI=1S/C9H9Br2FO/c10-4-1-5-13-7-2-3-8(11)9(12)6-7/h2-3,6H,1,4-5H2 |
InChI-Schlüssel |
ZRPQCCJPVYKSCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OCCCBr)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


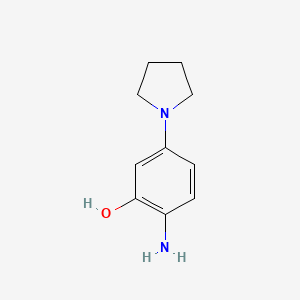

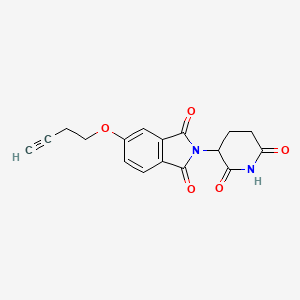
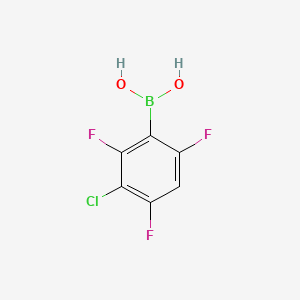
![13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14769079.png)
